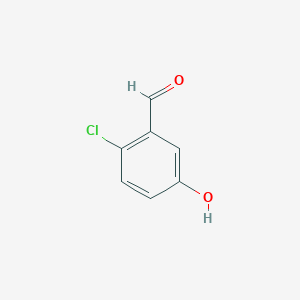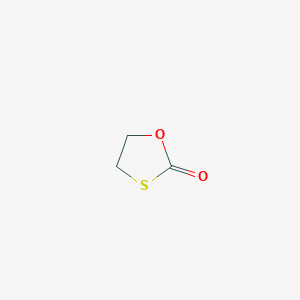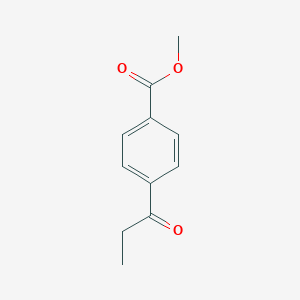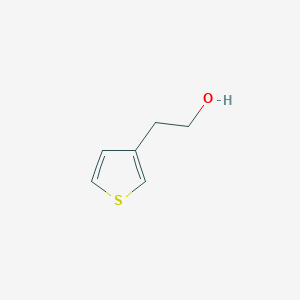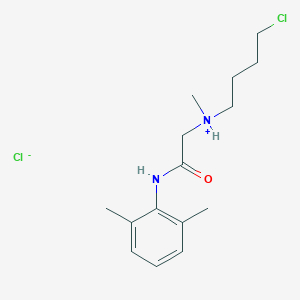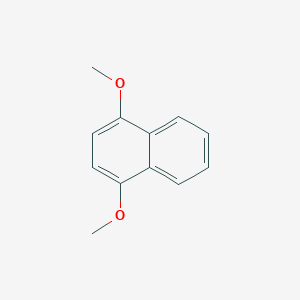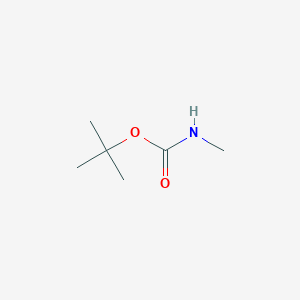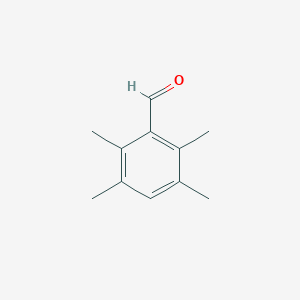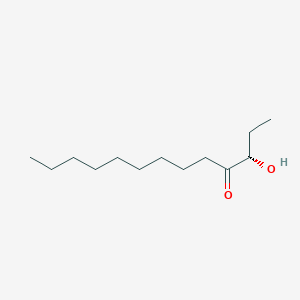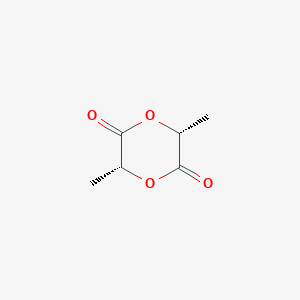
Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)-, commonly referred to as Cp(Tp) or CpT, is a modified nucleoside that has gained significant attention in the field of chemical biology. CpT is a synthetic derivative of deoxycytidine, which is a nucleoside that is naturally present in DNA. CpT has been used as a chemical probe to study DNA replication, transcription, and repair mechanisms.
Aplicaciones Científicas De Investigación
CpT has been extensively used in scientific research to study DNA replication, transcription, and repair mechanisms. CpT is incorporated into DNA during replication, and its presence can be detected using various techniques such as mass spectrometry and HPLC. CpT has been used to study DNA polymerases, which are enzymes responsible for replicating DNA. CpT has also been used to study transcription factors, which are proteins that control the expression of genes. CpT has been used to study DNA repair mechanisms, which are essential for maintaining the integrity of the genome.
Mecanismo De Acción
CpT acts as a chain terminator during DNA replication. When CpT is incorporated into DNA, it prevents further elongation of the DNA chain, leading to the termination of replication. CpT also inhibits the activity of DNA polymerases and transcription factors, leading to the inhibition of DNA replication and gene expression.
Biochemical and Physiological Effects:
CpT has been shown to have minimal effects on cellular viability and proliferation, making it a useful tool for studying DNA replication and transcription mechanisms. However, CpT can induce DNA damage and cause mutations if not properly handled, making it important to use caution when working with CpT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CpT has several advantages for lab experiments, including its high purity and availability, ease of synthesis, and minimal effects on cellular viability and proliferation. However, CpT can be expensive, and its use requires specialized equipment and expertise. Additionally, CpT can cause mutations if not properly handled, making it important to use caution when working with CpT.
Direcciones Futuras
There are several future directions for research involving CpT. One direction is to study the effects of CpT on DNA repair mechanisms, which are essential for maintaining the integrity of the genome. Another direction is to develop new techniques for detecting CpT in DNA, which could improve our understanding of DNA replication and transcription mechanisms. Additionally, CpT could be used as a tool for developing new drugs that target DNA replication and transcription mechanisms. Overall, CpT has significant potential for advancing our understanding of DNA biology and developing new therapeutics for diseases.
Métodos De Síntesis
CpT is synthesized through a multi-step process, starting with the protection of the 5'-hydroxyl group of deoxycytidine with a triphenylmethyl (TPM) group. The 2'-hydroxyl group is then deprotected and reacted with a chloroacetyl group to form the CpT precursor. The final step involves the removal of the triphenylmethyl group to yield CpT. The synthesis of CpT has been optimized to produce high yields and purity, making it readily available for research purposes.
Propiedades
Número CAS |
18531-20-9 |
|---|---|
Nombre del producto |
Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)- |
Fórmula molecular |
C28H27N3O4 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C28H27N3O4/c29-25-16-17-31(27(33)30-25)26-18-23(32)24(35-26)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,32H,18-19H2,(H2,29,30,33)/t23-,24+,26+/m0/s1 |
Clave InChI |
UMNYJPCGTIVVSZ-BFLUCZKCSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Sinónimos |
2'-Deoxy-5'-O-(triphenylmethyl)cytidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



